Tetrabutylammonium hexachloroplatinate(IV) Tetrabutylammonium hexachloroplatinate(IV)
Brand Name: Vulcanchem
CAS No.: 18129-78-7
VCID: VC21047519
InChI: InChI=1S/2C16H36N.6ClH.Pt/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;/h2*5-16H2,1-4H3;6*1H;/q2*+1;;;;;;;+4/p-6
SMILES: CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Molecular Formula: C32H72Cl6N2Pt
Molecular Weight: 892.7 g/mol

Tetrabutylammonium hexachloroplatinate(IV)

CAS No.: 18129-78-7

Cat. No.: VC21047519

Molecular Formula: C32H72Cl6N2Pt

Molecular Weight: 892.7 g/mol

* For research use only. Not for human or veterinary use.

Tetrabutylammonium hexachloroplatinate(IV) - 18129-78-7

Specification

CAS No. 18129-78-7
Molecular Formula C32H72Cl6N2Pt
Molecular Weight 892.7 g/mol
IUPAC Name hexachloroplatinum(2-);tetrabutylazanium
Standard InChI InChI=1S/2C16H36N.6ClH.Pt/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;/h2*5-16H2,1-4H3;6*1H;/q2*+1;;;;;;;+4/p-6
Standard InChI Key SSHOYKZPYIRFFY-UHFFFAOYSA-H
SMILES CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Canonical SMILES CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Introduction

Fundamental Properties and Structural Characteristics

Tetrabutylammonium hexachloroplatinate(IV) is an organometallic compound comprising two tetrabutylammonium cations and a hexachloroplatinate(IV) anion. The compound features a central platinum atom in the +4 oxidation state, coordinated to six chloride ligands in an octahedral arrangement, with two tetrabutylammonium counterions providing charge balance.

Physical and Chemical Properties

The compound presents as orange powder or crystals with a defined melting point of 225°C, at which point it undergoes decomposition rather than a clean phase transition . The molecular weight is calculated at 892.729 g/mol, reflecting its substantial size due to the bulky tetrabutylammonium cations . These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Tetrabutylammonium Hexachloroplatinate(IV)

PropertyValue
Chemical Formula(C₁₆H₃₆N)₂PtCl₆
CAS Number18129-78-7
Molecular Weight892.729 g/mol
AppearanceOrange powder or crystals
Melting Point225°C (decomposition)
Purity (typical)99.99% (4N)
MFCD NumberMFCD00075248

The compound possesses a characteristic orange color typical of many platinum(IV) complexes, which is attributed to d-d transitions within the platinum coordination sphere. The high decomposition temperature suggests significant thermal stability, making it suitable for various applications requiring moderate heat resistance.

Structural Characteristics

The structure consists of a central [PtCl₆]²⁻ anion with octahedral geometry around the platinum center. Each platinum atom is coordinated to six chloride ligands with approximately equal Pt-Cl bond lengths. This highly symmetric anion is paired with two tetrabutylammonium cations, each containing a central nitrogen atom with four butyl chains radiating outward. This arrangement contributes to the compound's solubility characteristics, particularly in organic solvents.

Photochemical Reactivity and Transformations

The most intriguing aspect of tetrabutylammonium hexachloroplatinate(IV) chemistry is its unexpected photochemical reactivity, which results in activation of the tetrabutylammonium cation under specific conditions.

The photochemical excitation of the [PtCl₆]²⁻ anion generates reactive intermediates capable of activating C-H bonds in the tetrabutylammonium cation, leading to unusual organometallic products . This finding challenges the conventional view of tetraalkylammonium cations as non-participating counterions in coordination chemistry.

Formation of Butadiene-Bridged Platinum Complexes

A particularly noteworthy outcome of the photolysis of tetrabutylammonium hexachloroplatinate(IV) is the formation of a dinuclear butadiene-bridged complex, specifically the trans-μ2:η2,η2-1,3-butadiene-bis(trichloroplatinate(II)) complex . This complex features two platinum(II) centers bridged by a butadiene ligand derived from the tetrabutylammonium cation.

The structure of this product has been unambiguously established through X-ray crystallography, confirming the presence of a trans-butadiene bridge between two [PtCl₃]⁻ units . This transformation is significant as it represents a rare example of C-C bond formation from a quaternary ammonium cation under mild conditions.

Mechanistic Insights

The mechanism of this unusual transformation has been investigated through various spectroscopic and computational techniques. Electron paramagnetic resonance (EPR) studies have identified the formation of Pt(III) species and nitrogen-based radicals in irradiated frozen solutions, suggesting a radical pathway for the initial activation step .

Computational studies indicate that excitation of the [PtCl₆]²⁻ anion can lead to homolytic Pt-Cl bond cleavage, generating reactive chlorine radicals alongside Pt(III) species . These reactive intermediates are capable of abstracting hydrogen from the tetrabutylammonium cation, initiating a cascade of reactions culminating in the formation of the butadiene complex.

Conformational Isomerism and Solution Behavior

The butadiene-bridged platinum complex derived from tetrabutylammonium hexachloroplatinate(IV) exhibits interesting conformational isomerism that has been thoroughly investigated.

Conformational Diversity

The trans-μ2:η2,η2-1,3-butadiene-bis(trichloroplatinate(II)) complex can theoretically exist in four distinct conformations, combining cis and trans isomers of the butadiene with syn and anti arrangements of the two [PtCl₃]⁻ moieties . Density functional theory (DFT) calculations suggest that three of these conformers should be stable in solution .

Solution Dynamics

When the anti,trans conformer (identified by X-ray crystallography and solid-state NMR) is dissolved in solution, it undergoes partial conversion to a second conformer in a solvent-dependent process . Upon standing in solution, a third species forms containing only a single [PtCl₃]⁻ moiety, indicating further transformation of the dinuclear complex .

These observations highlight the dynamic nature of these platinum complexes in solution and the delicate balance between different conformational states. The specific conformer distribution depends on factors including solvent polarity, concentration, and temperature.

Comparative Studies with Related Systems

Research has extended beyond tetrabutylammonium hexachloroplatinate(IV) to examine the behavior of related tetraalkylammonium platinum complexes.

Reactivity of Different Tetraalkylammonium Cations

Similar photochemical reactions have been observed with hexachloroplatinate(IV) salts containing other tetraalkylammonium cations, including tetrapropylammonium (NPr₄⁺) and tetrapentylammonium (NPe₄⁺) . These findings suggest that the observed reactivity pattern is general for tetraalkylammonium cations paired with [PtCl₆]²⁻ anions.

The different alkyl chain lengths in these cations influence the reaction kinetics and product distribution, providing insight into the structure-reactivity relationships governing these transformations. This comparative approach has proven valuable for elucidating the mechanisms involved in tetraalkylammonium cation activation.

Relationship to Other Platinum Complexes

The photochemical pathway from tetrabutylammonium hexachloroplatinate(IV) to these butadiene complexes represents an unconventional route to organometallic platinum species that complements traditional synthetic approaches.

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